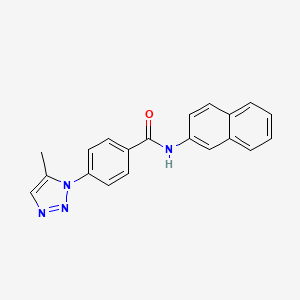

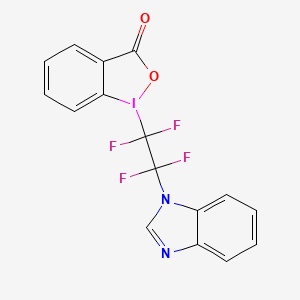

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the triazole family and has been synthesized using various methods. In

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-2-yl)benzamide often target the development of novel molecules with potential anticancer properties. For instance, a study on the synthesis and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole showcases the methodology for creating compounds evaluated for their anticancer activity against various cell lines, with some showing moderate activity against breast cancer cells (Salahuddin et al., 2014).

Colorimetric Sensing

Research has also focused on the development of colorimetric sensors for detecting ions or molecules. For example, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and shown to exhibit a color change from colorless to black in response to fluoride ions, highlighting their potential as naked-eye detectors for fluoride in solutions (Younes et al., 2020).

Photosensitive Materials

Additionally, the development of photosensitive materials for technological applications, such as positive-type photosensitive polyamides with low degrees of branching, incorporates compounds with naphthalene units. These materials demonstrate sensitivity and the ability to form fine positive images under specific conditions, underscoring their utility in photolithography and material science (Xiao et al., 2006).

Fluorescent Films and Sensing

The modification of naphthalene diimide to create fluorescent films for vapor detection represents another avenue of research. By derivatizing photochemically stable fluorophores into low-molecular mass gelators, researchers have developed high-performance fluorescent sensing films with instantaneous and reversible response to specific vapors, such as aniline (Fan et al., 2016).

properties

IUPAC Name |

4-(5-methyltriazol-1-yl)-N-naphthalen-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c1-14-13-21-23-24(14)19-10-7-16(8-11-19)20(25)22-18-9-6-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDKNOGYXWKGTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386031.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide](/img/structure/B2386033.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)

![[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2386037.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2386038.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea](/img/structure/B2386041.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)